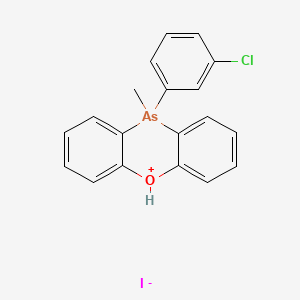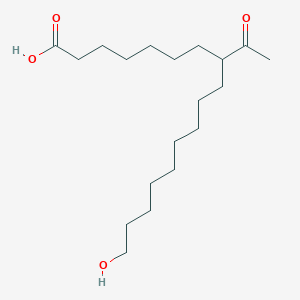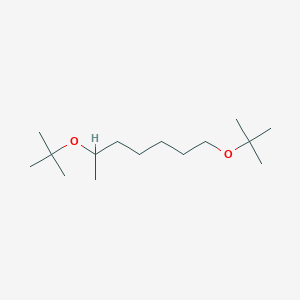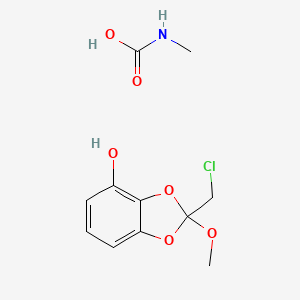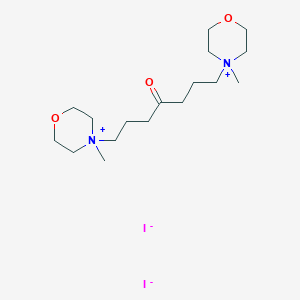
4,4'-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is a chemical compound with a complex structure that includes morpholine rings and iodide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide typically involves the reaction of 4-methylmorpholine with a heptane derivative under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxo group at the 4-position of the heptane chain. The iodide ions are then introduced through a subsequent reaction with iodine or an iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or the morpholine rings.
Substitution: The iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halides.
Wissenschaftliche Forschungsanwendungen
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[heptane-1,7-diylbis(oxy)]bis(n,n-dimethylaniline): A compound with a similar heptane backbone but different functional groups.
4-Methyl-4-({5-[(4-methylmorpholin-4-ium-4-yl)methyl]-1,4-dioxan-2-yl}methyl)morpholin-4-ium diiodide: A compound with similar morpholine rings and iodide ions.
Uniqueness
4,4’-(4-Oxoheptane-1,7-diyl)bis(4-methylmorpholin-4-ium) diiodide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
61025-55-6 |
|---|---|
Molekularformel |
C17H34I2N2O3 |
Molekulargewicht |
568.3 g/mol |
IUPAC-Name |
1,7-bis(4-methylmorpholin-4-ium-4-yl)heptan-4-one;diiodide |
InChI |
InChI=1S/C17H34N2O3.2HI/c1-18(9-13-21-14-10-18)7-3-5-17(20)6-4-8-19(2)11-15-22-16-12-19;;/h3-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HFRHQGHIOMZTLT-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCCC(=O)CCC[N+]2(CCOCC2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



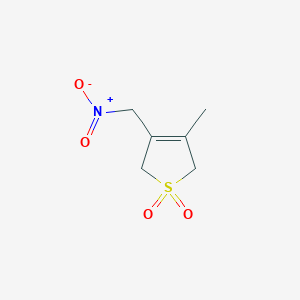
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
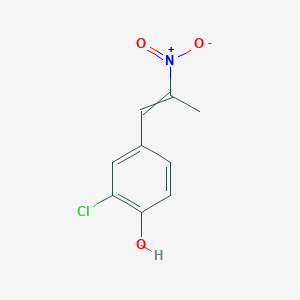
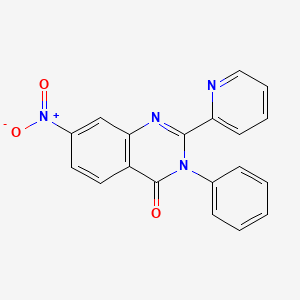
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)


